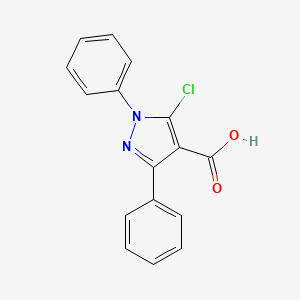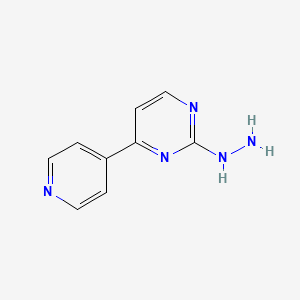
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine is a heterocyclic compound that contains both pyridine and pyrimidine rings linked by a hydrazine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . Another method includes the reduction of the corresponding diazonium salts . The reaction conditions typically involve the use of solvents such as dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, and the reactions are often carried out at room temperature or with cooling to 0 to -10°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Pyridin-4-ylpyrimidin-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . The pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
(3/4-(Pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives: These compounds also contain pyrimidine and hydrazine groups and exhibit similar biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine and pyrimidine moieties and are known for their pharmacological activities.
Uniqueness
(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine is unique due to its specific combination of pyridine and pyrimidine rings linked by a hydrazine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(4-pyridin-4-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C9H9N5/c10-14-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,10H2,(H,12,13,14) |
InChI Key |
CTQRLBMMGAMYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)


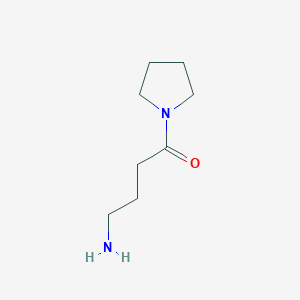
![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)
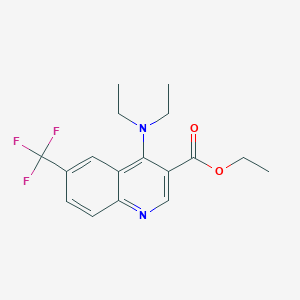
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
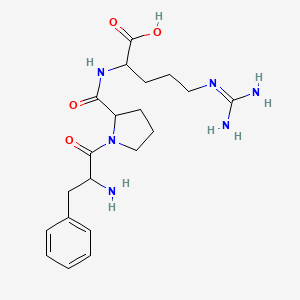
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)
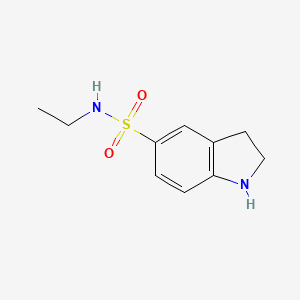

![4-[(2-Ethoxybenzoyl)amino]benzoic acid](/img/structure/B12114681.png)
